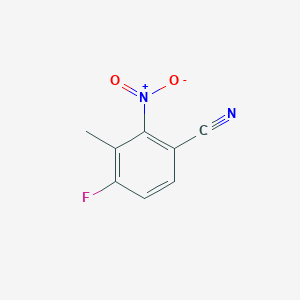

4-Fluoro-3-methyl-2-nitrobenzonitrile

概要

説明

4-Fluoro-3-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O2. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and dichloromethane but nearly insoluble in water . This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

準備方法

4-Fluoro-3-methyl-2-nitrobenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-4-fluoro-5-nitrophenol with dichloromethane in the presence of trifluoromethanesulfonic anhydride . Another method involves the nitration of 3-fluoro-4-methylbenzonitrile using sodium nitrite and concentrated hydrochloric acid . Industrial production methods typically involve similar reactions but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

4-Fluoro-3-methyl-2-nitrobenzonitrile serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are particularly relevant in developing anti-cancer and anti-inflammatory drugs. The compound's unique reactivity allows for the modification of molecular structures, facilitating the creation of novel therapeutic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of tyrosine kinase inhibitors using this compound as a key intermediate. These inhibitors have shown promise in treating various cancers, demonstrating the compound's potential in targeted therapy .

Agricultural Chemicals

Use in Agrochemicals:

The compound is utilized in formulating pesticides and herbicides, contributing to enhanced crop protection and increased agricultural yields. Its chemical properties allow for effective interaction with biological systems, making it suitable for developing agrochemical products.

Data Table: Agrochemical Applications

| Application Type | Example Products | Efficacy |

|---|---|---|

| Pesticides | Insecticides (e.g., Pyrethroids) | High |

| Herbicides | Selective herbicides (e.g., Glyphosate analogs) | Moderate |

Material Science

Development of Advanced Materials:

In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to properties like thermal stability and chemical resistance.

Research Findings:

Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and durability, making it suitable for applications in coatings and composite materials .

Analytical Chemistry

Standard Reference Material:

The compound is employed as a standard reference material in various analytical methods. It aids in calibrating instruments and validating testing procedures, ensuring accuracy and reliability in quantitative analyses.

Application Examples:

- Chromatography: Used to calibrate HPLC systems.

- Mass Spectrometry: Serves as a standard for mass calibration.

Research in Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound is a valuable building block that enables chemists to construct more complex molecular architectures. Its versatility allows for various functional group transformations.

Synthesis Pathways:

The following pathways illustrate its utility:

- Reduction Reactions: Converting nitro groups to amines.

- Substitution Reactions: Facilitating nucleophilic substitutions to introduce new functional groups.

作用機序

The mechanism of action of 4-Fluoro-3-methyl-2-nitrobenzonitrile depends on its specific applicationFor example, when used in pharmaceuticals, it may be converted into an active drug that targets specific molecular pathways in the body . The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets .

類似化合物との比較

4-Fluoro-3-methyl-2-nitrobenzonitrile can be compared with other similar compounds such as:

3-Fluoro-4-methylbenzonitrile: This compound has a similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

4-Fluoro-3-nitrobenzonitrile: This compound is similar but lacks the methyl group, which can affect its solubility and reactivity.

2-Fluoro-3-methylbenzonitrile: This compound has the fluoro and methyl groups in different positions, which can lead to different chemical properties and reactivity.

This compound is unique due to the presence of both the fluoro and nitro groups, which provide a combination of reactivity and stability that is useful in various chemical syntheses .

生物活性

4-Fluoro-3-methyl-2-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological properties.

- Molecular Formula : CHFNO

- Molecular Weight : 166.11 g/mol

- Density : 1.4 g/cm³

- Melting Point : 90.5 - 91.5 °C

- Boiling Point : 277.6 °C at 760 mmHg

These properties indicate that the compound is a stable organic molecule, suitable for various synthetic and biological applications.

Synthesis

The synthesis of this compound typically involves the nitration of the corresponding benzonitrile derivative followed by fluorination. This synthetic route allows for the introduction of functional groups that enhance its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives with similar structural motifs have shown efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 μg/mL in some cases . The presence of the nitro group is crucial for this activity, as it is known to interfere with bacterial DNA synthesis.

Cytotoxicity and Anticancer Activity

The compound's derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. Notably, certain analogs have demonstrated significant antiproliferative activity against human leukemia and breast cancer cell lines, with IC values in the micromolar range . The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activation in treated cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways.

- DNA Intercalation : The nitro group can facilitate intercalation into DNA, leading to replication errors and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress, contributing to their cytotoxic effects.

Case Studies and Research Findings

特性

IUPAC Name |

4-fluoro-3-methyl-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c1-5-7(9)3-2-6(4-10)8(5)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZASYKIULBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。